4-Chloro-3,7-dimethyl-1H-indazole 4-Chloro-3,7-dimethyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983458
InChI: InChI=1S/C9H9ClN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

4-Chloro-3,7-dimethyl-1H-indazole

CAS No.:

Cat. No.: VC15983458

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3,7-dimethyl-1H-indazole -

Specification

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name 4-chloro-3,7-dimethyl-2H-indazole
Standard InChI InChI=1S/C9H9ClN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)
Standard InChI Key URSJQJRVBLBSKL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C2=C(NN=C12)C)Cl

Introduction

Chemical Structure and Molecular Identity

Core Architecture

The compound’s structure consists of an indazole core—a benzene ring fused to a pyrazole ring—with substituents at positions 3, 4, and 7. The chlorine atom occupies position 4, while methyl groups are located at positions 3 and 7 (Figure 1) . This substitution pattern is critical for modulating electronic and steric properties, influencing reactivity and intermolecular interactions.

Stereoelectronic Features

The SMILES notation (CC1=CC=C(C2=C(NN=C12)C)Cl) highlights the connectivity: the pyrazole nitrogen atoms at positions 1 and 2 create a dipole moment, while the chlorine and methyl groups introduce localized electron-withdrawing and electron-donating effects, respectively . The absence of rotatable bonds (rotatable bond count = 0) confers rigidity, which may enhance binding affinity in biological targets .

Molecular Descriptors

Key molecular properties include:

PropertyValueMethod of Calculation
Molecular weight180.63 g/molPubChem 2.1
XLogP3-AA2.9XLogP3 3.0
Hydrogen bond donors1Cactvs 3.4.8.18
Hydrogen bond acceptors1Cactvs 3.4.8.18
Exact mass180.0454260 DaPubChem 2.1

These properties suggest moderate lipophilicity and potential for membrane permeability, aligning with bioactivity trends observed in analogous indazole derivatives .

Synthetic Routes and Optimization

Historical Context

While direct synthetic protocols for 4-chloro-3,7-dimethyl-1H-indazole are sparingly documented, methodologies for structurally related indazoles provide foundational insights. For example, 4-chloro-1H-indazole is synthesized via a two-step process involving acetylation of 2-methyl-3-chloroaniline followed by cyclization using isoamyl nitrite .

Adaptation for Target Compound

To introduce methyl groups at positions 3 and 7, modifications to established routes may involve:

  • Friedel-Crafts alkylation of a pre-chlorinated indazole precursor.

  • Directed ortho-metalation to install methyl groups regioselectively .

Reaction Conditions and Yields

The synthesis of 4-chloro-1H-indazole achieves a 100% yield under the following conditions :

  • Stage 1: Acetylation of 2-methyl-3-chloroaniline with acetic anhydride and potassium acetate in chloroform (0–25°C, 1 hour).

  • Stage 2: Cyclization with isoamyl nitrite at 60°C overnight.

Adapting this protocol would require substituting the starting material with a dimethyl-substituted aniline derivative. Challenges include minimizing side reactions such as over-chlorination or demethylation.

Spectroscopic Characterization

1H NMR

While direct data for 4-chloro-3,7-dimethyl-1H-indazole are unavailable, analogous compounds exhibit diagnostic peaks:

  • Aromatic protons: Resonances between δ 7.1–8.2 ppm, split by coupling with adjacent substituents .

  • Methyl groups: Sharp singlets near δ 2.3–2.6 ppm, influenced by ring current effects .

For example, 4-chloro-1H-indazole shows signals at δ 8.18 (d, J = 8 Hz) and δ 7.33 (t, J = 7 Hz) . The addition of methyl groups would upfield-shift adjacent protons due to electron donation.

13C NMR

Key carbon environments include:

  • Chlorine-bearing carbon: δ ~140 ppm (deshielded due to electronegativity) .

  • Methyl carbons: δ 20–25 ppm .

Mass Spectrometry

The exact mass (180.0454260 Da) correlates with the molecular formula C₉H₉ClN₂, with characteristic fragmentation patterns including loss of Cl (35.45 Da) and CH₃ (15 Da) groups .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Indazole derivatives are privileged scaffolds in kinase inhibition and GPCR modulation. The chlorine and methyl substituents in 4-chloro-3,7-dimethyl-1H-indazole may enhance target binding through hydrophobic interactions and halogen bonding .

Case Study: Difluoromethylation

Late-stage functionalization of indazoles, as demonstrated in positron emission tomography (PET) tracer development, highlights the potential for incorporating 4-chloro-3,7-dimethyl-1H-indazole into radiopharmaceuticals .

Materials Chemistry

The compound’s rigid, aromatic structure suggests utility in organic semiconductors or metal-organic frameworks (MOFs), where planar geometries facilitate π-π stacking .

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